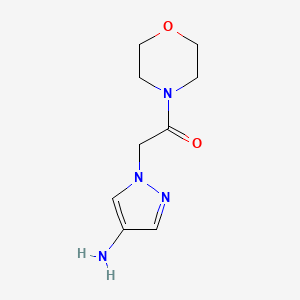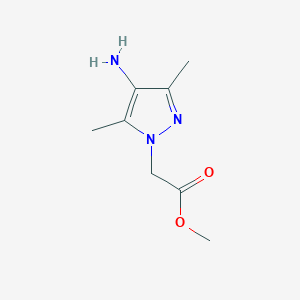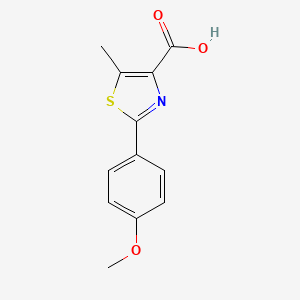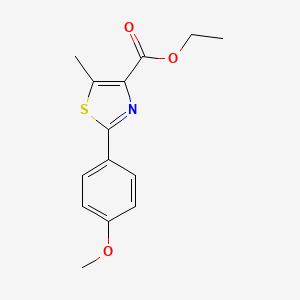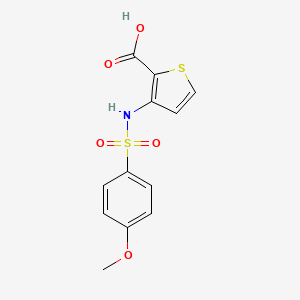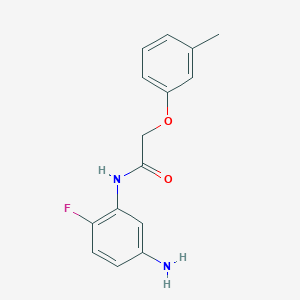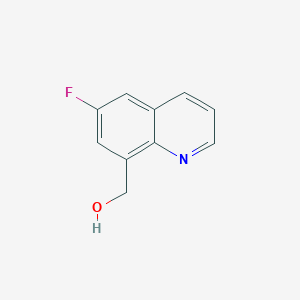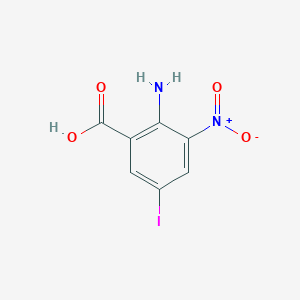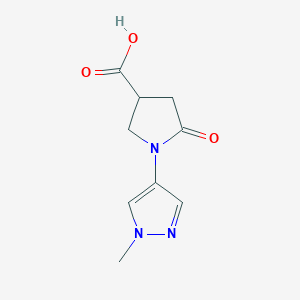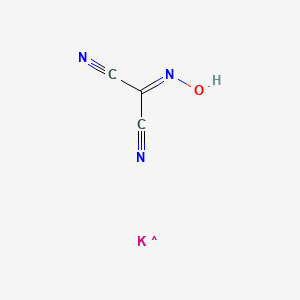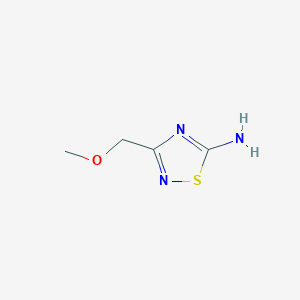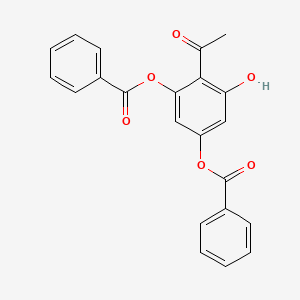
2-Acetyl-3,5-dibenzoyloxy-phenol
Vue d'ensemble
Description
2-Acetyl-3,5-dibenzoyloxy-phenol is a chemical compound with the molecular formula C22H16O6 . It is also known by other names such as 4,6-dibenzoyloxy-2’-hydroxyacetophenone .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The molecular weight is 376.35884 .Chemical Reactions Analysis
Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research on phenolic compounds with acetate groups, including structures similar to 2-acetyl-3,5-dibenzoyloxy-phenol, has led to the development of all-aromatic hyperbranched polyesters. These materials have been synthesized through melt condensation processes, showing potential in creating polymers with specific end groups for various applications, including coatings and adhesives (Turner, Voit, & Mourey, 1993).
Anticancer Research
Derivatives of phenolic compounds have been synthesized and evaluated for their antiproliferative activities against cancer cells. Specifically, certain 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives have shown effectiveness against PC3 cells and moderate activities against other cancer cell lines, indicating a promising avenue for anticancer drug development (Jin et al., 2006).
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. Studies on similar compounds to this compound have shown significant hydrogen peroxide scavenging, antioxidant, and anti-radical activities. Such compounds could be beneficial in the development of antioxidant supplements or as part of functional foods aimed at reducing oxidative stress (Sroka & Cisowski, 2003).
Solvation Studies
Research into the solvation properties of phenolic acids in supercritical carbon dioxide has provided insights into the potential for enhancing the solubility of compounds like this compound. This has implications for its use in pharmaceuticals and nutraceuticals, where solubility and bioavailability are critical factors (Gurina et al., 2017).
Diabetes Research
Compounds structurally related to this compound have been evaluated for their potential against type 2 diabetes targets, including α-glucosidase and protein tyrosine phosphatase 1B. These studies contribute to the search for new treatments for diabetes, highlighting the multifaceted applications of phenolic compounds in medical research (Mphahlele et al., 2020).
Mécanisme D'action
While the specific mechanism of action for 2-Acetyl-3,5-dibenzoyloxy-phenol is not available, phenols in general have been found to have various biological activities. They can act as antioxidants, ultraviolet absorbers, and flame retardants . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propriétés
IUPAC Name |
(4-acetyl-3-benzoyloxy-5-hydroxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-14(23)20-18(24)12-17(27-21(25)15-8-4-2-5-9-15)13-19(20)28-22(26)16-10-6-3-7-11-16/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQDOCVSTVYJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


